molecular formula C9H11NO2 B8549876 1-(4-Methoxypyridin-2-yl)propan-2-one

1-(4-Methoxypyridin-2-yl)propan-2-one

Cat. No.: B8549876
M. Wt: 165.19 g/mol
InChI Key: QIAKNRAYXFJDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxypyridin-2-yl)propan-2-one is a ketone derivative featuring a pyridine ring substituted with a methoxy group at the 4-position and a propan-2-one moiety at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(4-methoxypyridin-2-yl)propan-2-one

InChI

InChI=1S/C9H11NO2/c1-7(11)5-8-6-9(12-2)3-4-10-8/h3-4,6H,5H2,1-2H3

InChI Key

QIAKNRAYXFJDLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC=CC(=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the methoxy group on the pyridine ring (e.g., 4-pyridinyl vs. 2-pyridinyl) significantly impacts electronic properties. For instance, 1-(2-methoxypyridin-4-yl)propan-2-one may exhibit distinct solubility and reactivity compared to the 4-methoxy analog due to altered electron distribution.
  • Aromatic System : Pyridine-containing analogs (e.g., ) are more electron-deficient than phenyl-substituted derivatives (e.g., ), affecting nucleophilic attack susceptibility and catalytic coupling efficiency.

Computational Insights

Density functional theory (DFT) studies (e.g., B3LYP functional ) and wavefunction analysis tools (e.g., Multiwfn ) can predict electronic properties such as:

  • Pyridine derivatives likely exhibit higher η values than phenyl analogs due to greater electron deficiency.
  • Electrostatic Potential Maps: The methoxy group’s electron-donating effects and pyridine’s electron-withdrawing nature create localized charge regions, influencing intermolecular interactions.

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